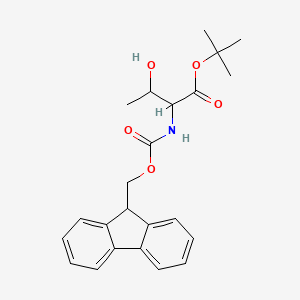
1-Bromo-2-(trifluoromethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound consists of a cyclohexane ring substituted with a bromine atom and a trifluoromethoxy group (–OCF3) at the 2-position.
- Its structural formula is:
CH3−CF3−O−C(H)2−Br
. - Physically, it appears as a transparent, pale yellow liquid with a boiling point of 77-80 °C and a density of 1.674 g/mL at 25 °C .
1-Bromo-2-(trifluoromethoxy)cyclohexane: is a chemical compound with the molecular formula CHBrFO. It is also known by its IUPAC name: 1-Bromo-2-(trifluoromethoxy)ethane.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 1,2-dibromocyclohexane with trifluoromethoxide (CFO) in a suitable solvent.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 110°C) and is catalyzed by a base such as cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding its preparation.
Chemical Reactions Analysis
Reactivity: 1-Bromo-2-(trifluoromethoxy)cyclohexane can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique substituents.
Biology and Medicine: Its applications in these fields are less well-documented, but it may serve as a precursor for drug development or as a probe in biological studies.
Industry: Its industrial applications remain limited, but it could find use in specialty chemicals or materials.
Mechanism of Action
- Detailed information on the mechanism of action for this compound is scarce. its trifluoromethoxy group may influence reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, compounds with similar functional groups (e.g., trifluoromethyl ethers, bromocyclohexanes) can be compared.
Uniqueness: The combination of a bromine atom and a trifluoromethoxy group in a cyclohexane framework makes 1-Bromo-2-(trifluoromethoxy)cyclohexane unique.
Remember that further research and experimentation are essential to fully explore the compound’s properties and applications.
Properties
Molecular Formula |
C7H10BrF3O |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C7H10BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
GGPBHIDFBAWQNR-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)OC(F)(F)F)Br |
Canonical SMILES |
C1CCC(C(C1)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)





![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)




![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
![2,6,8-Tribromoimidazo[1,2-a]pyridine](/img/structure/B12831493.png)
